Methyl 2-(acryloyloxy)benzoate

Catalog No.
S14710837
CAS No.
4513-46-6
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(acryloyloxy)benzoate

CAS Number

4513-46-6

Product Name

Methyl 2-(acryloyloxy)benzoate

IUPAC Name

methyl 2-prop-2-enoyloxybenzoate

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3

InChI Key

HRNCZFIWELTICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C=C

Methyl 2-(acryloyloxy)benzoate is an organic compound characterized by the presence of an acrylate functional group attached to a benzoate structure. Its chemical formula is C10H10O3C_{10}H_{10}O_3, and it features a methyl ester group, making it a versatile compound in various chemical applications. The acrylate moiety allows for polymerization, which is essential in the production of polymers and copolymers used in coatings, adhesives, and other materials.

  • Polymerization: The acrylate group can participate in free radical polymerization, leading to the formation of polymers with useful properties such as flexibility and durability.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, where the acrylate group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and various nucleophiles for substitution reactions. The products formed can vary widely depending on the reaction conditions and reagents used.

Research has indicated that compounds with similar structures to methyl 2-(acryloyloxy)benzoate exhibit biological activities such as cytotoxicity against certain cancer cell lines and phytotoxic effects on plant growth. For instance, derivatives of benzoates have shown significant inhibition of cell proliferation in mouse splenic T cells, suggesting potential applications in medicinal chemistry and agriculture .

Methyl 2-(acryloyloxy)benzoate can be synthesized through several methods:

  • Esterification: This involves reacting methyl 2-hydroxybenzoate with acryloyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired acrylate ester efficiently.
  • Michael Addition: A two-step process where a suitable nucleophile adds to an α,β-unsaturated carbonyl compound, followed by subsequent reactions to form the final product.
  • Direct Polymerization: In some cases, direct polymerization of the acrylate group can yield copolymers that contain methyl 2-(acryloyloxy)benzoate as a monomer.

Studies on the interactions of methyl 2-(acryloyloxy)benzoate with various biological systems indicate its potential cytotoxic effects. Research has shown that similar compounds can inhibit cell growth and induce apoptosis in cancer cells, suggesting that further exploration into its pharmacological properties could yield valuable insights into its therapeutic potential .

Several compounds share structural similarities with methyl 2-(acryloyloxy)benzoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
Methyl methacrylateContains a methacrylate groupWidely used in acrylic polymers; high transparency
Ethyl acrylateContains an ethyl group instead of methylLower viscosity; often used in coatings
Benzyl acrylateContains a benzyl groupEnhanced adhesion properties; used in adhesives
Methyl 4-acryloyloxybenzoateSimilar benzoate structureUsed in photoresponsive materials

Methyl 2-(acryloyloxy)benzoate stands out due to its specific combination of properties derived from both the benzoate and acrylate functionalities, allowing for unique applications in polymer chemistry and material science.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

206.05790880 g/mol

Monoisotopic Mass

206.05790880 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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